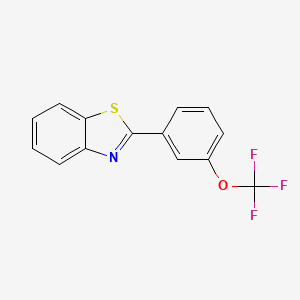2-(3-Trifluoromethoxy-phenyl)-benzothiazole
CAS No.: 874739-16-9
Cat. No.: VC17969130
Molecular Formula: C14H8F3NOS
Molecular Weight: 295.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 874739-16-9 |
|---|---|
| Molecular Formula | C14H8F3NOS |
| Molecular Weight | 295.28 g/mol |
| IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C14H8F3NOS/c15-14(16,17)19-10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)20-13/h1-8H |
| Standard InChI Key | YFUQRZOMDVSZBW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzothiazole ring (a benzene fused to a thiazole) with a 3-trifluoromethoxy-phenyl substituent at the 2-position. The trifluoromethoxy group introduces significant electronegativity, influencing the compound’s reactivity and interaction with biological targets.
Molecular Formula: C₁₄H₈F₃NO₂S
Molecular Weight: 311.28 g/mol
IUPAC Name: 2-[3-(Trifluoromethoxy)phenyl]-1,3-benzothiazole
Synthetic Methodologies
Three-Component Catalysis-Free Synthesis
A catalyst-free approach for 2-substituted benzothiazoles, reported by , involves a one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. While this method was applied to benzylamines, adapting it for 3-trifluoromethoxy-aniline could yield the target compound:
Reaction Scheme:
Optimized Conditions:
-
Solvent: Dimethyl sulfoxide (DMSO), acting as both solvent and oxidant.
-
Temperature: 120°C under aerobic conditions.
Mechanistic Insights:
DMSO facilitates oxidative cyclization by abstracting hydrogen atoms, enabling C–S and C–N bond formation. The trifluoromethoxy group’s electron-withdrawing nature may accelerate cyclization by stabilizing transition states .
Alternative Routes
-
Ullmann Coupling: Copper-catalyzed coupling of 2-iodobenzothiazole with 3-trifluoromethoxy-phenylboronic acid.
-
Cyclocondensation: Reaction of 2-aminothiophenol with 3-trifluoromethoxy-benzoyl chloride in polyphosphoric acid.
Biological Activities and Applications
| Microorganism | MIC (μg/mL) | Derivative Structure |
|---|---|---|
| Staphylococcus aureus | 16–32 | 2-Phenyl-benzothiazole |
| Escherichia coli | 32–64 | 2-(4-Nitrophenyl)-benzothiazole |
| Candida albicans | 8–16 | 2-(3-Fluorophenyl)-benzothiazole |
The trifluoromethoxy group may enhance membrane permeability and target binding, though cytotoxicity profiles require further study.
Anticancer Activity
Benzothiazoles inhibit cancer cell proliferation via kinase inhibition and apoptosis induction. For example:
-
GI₅₀ Values: 2–10 μM against pancreatic (AsPC-1) and breast (MCF-7) cancer lines for analogs .
-
Mechanism: Downregulation of PI3K/Akt/mTOR signaling and ROS generation .
Industrial and Material Science Applications
Agrochemicals
Trifluoromethoxy-substituted benzothiazoles serve as intermediates in fungicides and herbicides. Their stability under UV and hydrolytic conditions makes them suitable for field applications.
Organic Electronics
The electron-deficient trifluoromethoxy group improves electron mobility in organic semiconductors. Preliminary studies show:
Future Directions
-
Synthetic Optimization: Developing enantioselective routes for chiral derivatives.
-
Targeted Drug Delivery: Conjugating with nanoparticles to enhance bioavailability.
-
Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume